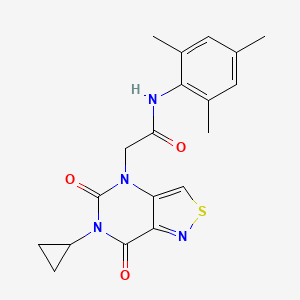
N-(2,3-dimethylquinoxalin-6-yl)-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the introduction of iodine into the benzamide structure and the attachment of various groups to the nitrogen atom of the benzamide. For instance, N-(2-diethylaminoethyl)-4-iodobenzamide and N-(3-dimethylaminopropyl)-4-iodobenzamide were synthesized and labeled with carbon-14 and carbon-13 for studying their metabolism in vivo . These methods could potentially be adapted for the synthesis of N-(2,3-dimethylquinoxalin-6-yl)-4-iodobenzamide by incorporating the appropriate quinoxalinyl moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be characterized using various spectroscopic methods such as NMR, IR, and GC-MS, as well as X-ray analysis . These techniques would be essential in confirming the structure of this compound once synthesized.
Chemical Reactions Analysis
The chemical reactivity of iodobenzamide derivatives can be complex. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally related compound, involves the reduction of nitro groups to amines and the formation of cyclization products . These reactions are influenced by the presence of oxygen and the availability of reducing equivalents. Such insights into the reactivity of similar compounds could inform the expected chemical behavior of this compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include its solubility, stability, and reactivity towards other chemical entities. These properties are not directly discussed in the provided papers, but the stability and reactivity of similar compounds, such as the cytotoxicity of reduction products of nitrobenzamide derivatives, are explored . The iodine atom present in the molecule would also influence its physical properties and its potential use in nuclear medicine, as seen with other iodobenzamide derivatives .
Scientific Research Applications
Nuclear Medicine Applications
- Melanoma Imaging Agents : Iodobenzamides, including compounds similar to N-(2,3-dimethylquinoxalin-6-yl)-4-iodobenzamide, have shown potential as melanoma imaging agents in nuclear medicine. A study by Moins et al. (2001) investigated the biodistribution of various iodobenzamides in melanoma-bearing mice, suggesting their effectiveness in detecting melanoma and its metastases.
Antifungal Activity
- Activity Against Pathogenic Fungi : A research by Alfadil et al. (2021) explored the antifungal properties of 2,3-dimethylquinoxaline, closely related to this compound. The compound demonstrated effectiveness against a range of fungal species, including Candida and Aspergillus.
Imaging Agents for Amyloid Plaque
- Alzheimer's Disease Imaging : A study by Hausner et al. (2009) synthesized derivatives of benzoxazoles, analogous to this compound, for potential use as imaging probes for Alzheimer's Disease-related amyloid plaque. One compound, N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide, showed low-nanomolar binding affinities for the Abeta1-40 peptide.
Cellular Proliferation in Tumors
- Tumor Imaging and Proliferation : Research by Dehdashti et al. (2013) evaluated a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for its potential in imaging tumor proliferation. The study found a significant correlation between 18F-ISO-1 uptake and the Ki-67 proliferative index in tumors.
properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O/c1-10-11(2)20-16-9-14(7-8-15(16)19-10)21-17(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDPVROXWMXBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=C(C=C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2499851.png)



![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)



![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)
![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)

![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)
![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)